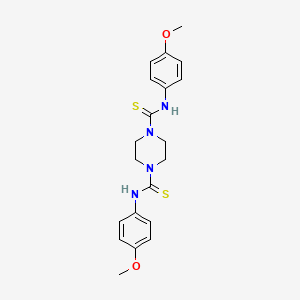
((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione is a useful research compound. Its molecular formula is C20H24N4O2S2 and its molecular weight is 416.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound ((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione , identified by its CAS number and molecular formula C20H24N4O2S2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
- Molecular Formula : C20H24N4O2S2
- Molecular Weight : 416.56 g/mol
- Structure : The compound features a complex arrangement with methoxyphenyl and piperazine moieties linked through thioxomethyl groups, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thiazole and triazole derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound Type | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Triazole Derivative | E. coli | 15 |
| Thiazole Derivative | S. aureus | 18 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thioamide derivatives. Specifically, compounds featuring the methoxyphenyl group have been reported to inhibit cell proliferation in cancer cell lines such as glioblastoma U-87 . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 (Glioblastoma) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Compounds with similar structural motifs have demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thioamide derivatives demonstrated that modifications to the methoxyphenyl group can enhance antibacterial activity against resistant strains . The compound was tested against clinical isolates with varied success rates.
- Anticancer Research : In vitro studies on derivatives of the compound showed that they could significantly reduce viability in cancer cells through apoptosis pathways, highlighting their potential as chemotherapeutic agents .
- Oxidative Stress Protection : Research involving the antioxidant properties indicated that compounds similar to this thioamide can protect cells from oxidative damage, which is crucial for developing treatments for neurodegenerative diseases .
Propriétés
IUPAC Name |
1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-25-17-7-3-15(4-8-17)21-19(27)23-11-13-24(14-12-23)20(28)22-16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOZSVXYGZZESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














